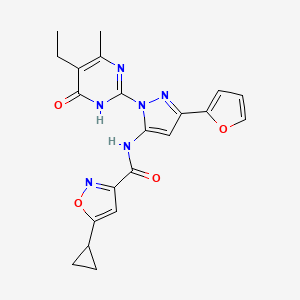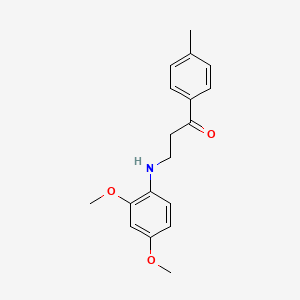
8-(ブチルチオ)-7-イソペンチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by the nucleotides ATP and ADP. P2Y1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other purine derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Purine derivatives often play roles in nucleic acid metabolism and signal transduction
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other purine derivatives, it might influence cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .
実験室実験の利点と制限
MRS2500 has several advantages as a research tool. It is highly selective for the P2Y1 receptor, which allows for the specific investigation of this receptor's role in various physiological processes. MRS2500 is also stable and can be easily synthesized in the laboratory. However, MRS2500 has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on MRS2500. One area of interest is the potential therapeutic applications of MRS2500 in the treatment of cardiovascular disease, stroke, and cancer. Further studies are needed to determine the optimal dosing and administration of MRS2500 for these conditions. Additionally, future research may focus on the development of more potent and selective P2Y1 receptor antagonists that can be used in a wider range of applications.
合成法
MRS2500 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and requires a high degree of expertise in organic chemistry. The final product is typically obtained in the form of a white crystalline powder.
科学的研究の応用
がん治療:FGFR阻害剤
線維芽細胞成長因子受容体(FGFR):は、さまざまな種類の腫瘍において重要な役割を果たしています。FGFRを標的とすることは、がん治療における有望な戦略です。本化合物と類似の化合物は、細胞増殖、遊走、血管新生などに関連するFGFR1、2、および3に対して強力な活性を示すことが示されています 。これらの受容体を阻害することで、このような化合物は、乳がん、肺がん、前立腺がん、膀胱がん、および肝臓がんなどの癌の治療に潜在的に使用できます。
キナーゼ阻害とアポトーシス誘導
本化合物と類似の構造を持つピロロピリミジン誘導体は、潜在的な多標的キナーゼ阻害剤およびアポトーシス誘導剤として同定されています 。これらの化合物は、癌細胞において細胞周期停止とアポトーシスを誘導することができ、有効な抗癌治療薬としての可能性を強調しています。
標的キナーゼ阻害剤(TKI)の開発
より強力で効果的なTKIの追求は継続しており、ハロゲン化誘導体は有望な結果を示しています。本化合物は、耐性変異に対する効果を改善し、副作用を軽減した新しいTKIの開発のためのリードとなり得ます 。
既存薬の最適化
研究の目的は、より効果的な次世代薬を開発することで、既存薬の使用を最適化することです。「8-(ブチルチオ)-7-イソペンチル-3-メチル-1H-プリン-2,6(3H,7H)-ジオン」は、このような最適化の候補となり、高コストや副作用などの制限を克服する可能性があります 。
個別化医療
個別化医療のためのバイオマーカーを特定することは、重要な研究分野です。本化合物のような化合物は、がん治療の効果を予測するバイオマーカーを特定するために使用でき、より個別化され、効果的な治療につながります 。
分子ドッキング研究
分子ドッキング研究は、化合物と標的酵素との相互作用を理解するために不可欠です。本化合物の構造は、その結合相互作用に関する洞察を提供することができ、これは、増強された効力を持つ新しい薬剤の開発にとって重要です 。
特性
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-9-22-15-16-12-11(19(15)8-7-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCVWHXOJQAHFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)


![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)


